![molecular formula C9H7F3N2O2 B13032187 8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one](/img/structure/B13032187.png)
8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one is a heterocyclic compound that contains a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation, which involves the generation of trifluoromethyl radicals under specific conditions . Photoredox catalysis has also been employed for the trifluoromethylation process, utilizing visible light to drive the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, often using specialized catalysts and controlled reaction environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents in place of the trifluoromethyl group.
Scientific Research Applications
8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenol: Another compound with trifluoromethyl groups, used in various chemical applications.
Trifluoromethyl ketones: Known for their use in pharmaceuticals and agrochemicals.
Uniqueness
8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one is unique due to its specific heterocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H7F3N2O2 |
|---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
8-(trifluoromethyl)-4,5-dihydropyrido[3,2-f][1,4]oxazepin-3-one |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)6-2-1-5-3-13-7(15)4-16-8(5)14-6/h1-2H,3-4H2,(H,13,15) |
InChI Key |
MWHZBZCPJRAUEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N=C(C=C2)C(F)(F)F)OCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


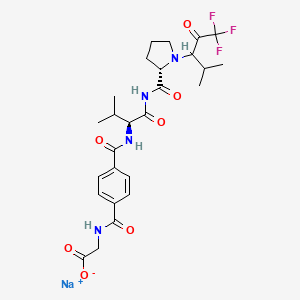
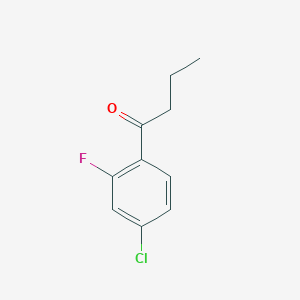

![Tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13032123.png)
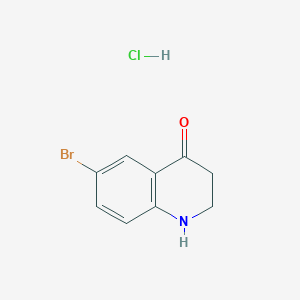
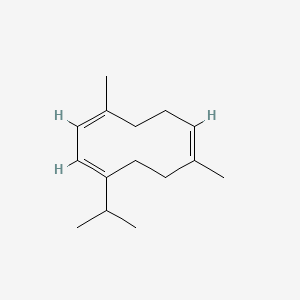


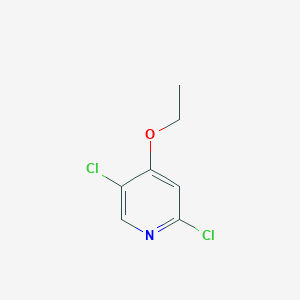

![4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine](/img/structure/B13032199.png)

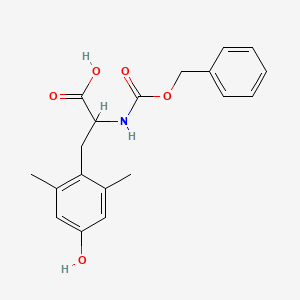
![(6S,9aS)-8-(3-Chloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13032212.png)
